molecular formula C11H18N4 B1484097 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine CAS No. 2098097-75-5

6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine

Cat. No. B1484097
CAS RN: 2098097-75-5
M. Wt: 206.29 g/mol
InChI Key: NWOLWAGUSZRUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine” consists of a pyridazine ring attached to a piperidine ring. The pyridazine ring is a six-membered ring with two nitrogen atoms, and the piperidine ring is a six-membered ring with one nitrogen atom .

Scientific Research Applications

Medicine: Antihypertensive and Diuretic Applications

The pyridazine derivative is structurally similar to clopamide, a diuretic and antihypertensive drug . It’s plausible that 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine could be explored for similar pharmacological activities, potentially offering new avenues for treating conditions like hypertension and edema.

Biotechnology: Enzyme Inhibition

Pyridazine derivatives have been shown to possess a wide range of biological activities, including enzyme inhibition . This compound could be used in biotechnological research to study its effects on various enzymes, which could lead to the development of new therapeutic agents.

Agriculture: Herbicidal Properties

The pyridazinone scaffold, to which this compound belongs, is known for its herbicidal properties . Research into the agricultural applications of 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine could lead to the development of new herbicides.

Pharmacology: Anticancer Research

Pyridazine derivatives have shown anticancer properties . This compound could be investigated for its efficacy against certain types of cancer cells, contributing to the field of oncology.

properties

IUPAC Name

6-(2,6-dimethylpiperidin-1-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-8-4-3-5-9(2)15(8)11-7-6-10(12)13-14-11/h6-9H,3-5H2,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOLWAGUSZRUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C2=NN=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine
Reactant of Route 3
Reactant of Route 3
6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine
Reactant of Route 5
Reactant of Route 5
6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine
Reactant of Route 6
6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.